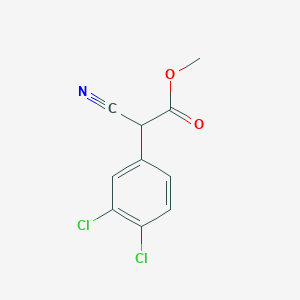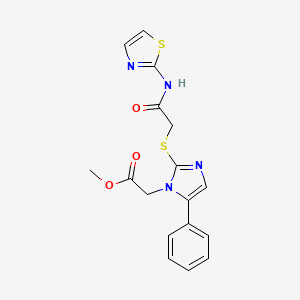
Acetato de metilo 2-(2-((2-oxo-2-(tiazol-2-ilamino)etil)tio)-5-fenil-1H-imidazol-1-il)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C17H16N4O3S2 and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Los derivados de tiazol, de los que este compuesto forma parte, han mostrado actividad antioxidante . Los antioxidantes son cruciales para neutralizar los radicales libres dañinos en el cuerpo, lo que puede prevenir diversas enfermedades y promover la salud en general.
Actividad analgésica
Algunos derivados de tiazol han mostrado actividades analgésicas significativas . Esto sugiere que podrían usarse potencialmente en el desarrollo de nuevos medicamentos para aliviar el dolor .
Actividad antiinflamatoria
Los derivados de tiazol también han mostrado tener propiedades antiinflamatorias . Esto significa que podrían usarse potencialmente en el tratamiento de afecciones caracterizadas por inflamación, como la artritis o el asma .
Actividad antimicrobiana
Los derivados de tiazol han demostrado propiedades antimicrobianas, lo que sugiere un uso potencial en la lucha contra diversas infecciones bacterianas y fúngicas .
Actividad antiviral
Algunos derivados de tiazol han mostrado propiedades antivirales . Esto sugiere aplicaciones potenciales en el tratamiento de diversas enfermedades virales .
Actividad antitumoral
Se ha encontrado que los derivados de tiazol exhiben moléculas de fármacos antitumorales o citotóxicos con menores efectos secundarios . Esto sugiere aplicaciones potenciales en el tratamiento del cáncer .
Actividad neuroprotectora
Los derivados de tiazol han mostrado efectos neuroprotectores . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades neurodegenerativas, como el Alzheimer y el Parkinson .
Actividad antidiabética
Se ha encontrado que los derivados de tiazol exhiben propiedades antidiabéticas . Esto sugiere aplicaciones potenciales en el tratamiento de la diabetes .
Mecanismo De Acción
Target of Action
The compound, also known as “methyl 2-[2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-5-phenylimidazol-1-yl]acetate”, is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological outcomes . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at different positions on the thiazole ring can alter its orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Thiazole derivatives are known to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as solubility can influence the action and efficacy of thiazole derivatives .
Propiedades
IUPAC Name |
methyl 2-[2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-5-phenylimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-24-15(23)10-21-13(12-5-3-2-4-6-12)9-19-17(21)26-11-14(22)20-16-18-7-8-25-16/h2-9H,10-11H2,1H3,(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLLOEMXCPJECB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2355822.png)
![4-isobutyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2355823.png)

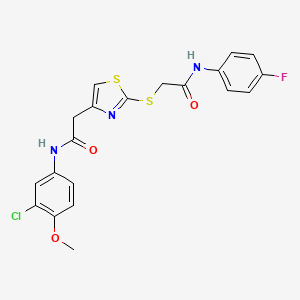
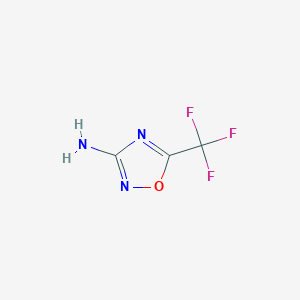
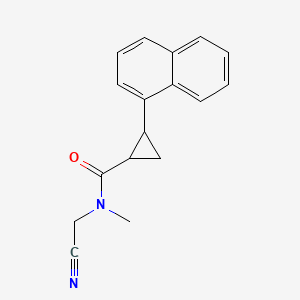
![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2355835.png)



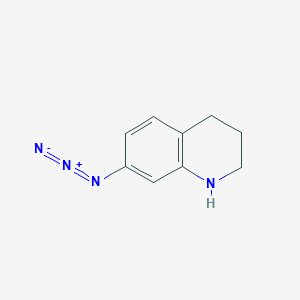
![(Z)-3-(Furan-2-yl)-2-[3-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]prop-2-enenitrile](/img/structure/B2355841.png)

